3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol

Lipophilicity logP Physicochemical Property

This fluorinated phenolic building block (C11H13FO3, MW 212.22) is essential for SAR-driven fragment libraries requiring a meta-fluorine, para-THP ether substitution pattern. Its experimentally determined logP of 1.484 ensures lipophilicity within the optimal range (1-3) for drug discovery, while the single phenolic hydroxyl group (HBD=1) provides a defined, non-basic handle for selective derivatization in PROTAC or heterobifunctional molecule synthesis. The unique electronic and steric environment differentiates it from non-fluorinated analogs and regioisomers, making it irreplaceable for precise structure-activity relationship studies without empirical re-validation.

Molecular Formula C11H13FO3
Molecular Weight 212.22 g/mol
Cat. No. B12086652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol
Molecular FormulaC11H13FO3
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESC1COCCC1OC2=C(C=C(C=C2)O)F
InChIInChI=1S/C11H13FO3/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,13H,3-6H2
InChIKeyFOIDLHSALWYWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol: Structure and Chemical Classification for Procurement


3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol is a fluorinated phenolic ether building block with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol [1]. The compound incorporates a phenolic hydroxyl group, a tetrahydropyran (THP) ether at the para position, and a fluorine atom at the meta position relative to the hydroxyl. This substitution pattern is designed to modulate hydrogen bonding capacity, conformational rigidity, and lipophilicity . Its primary sourcing is from specialized chemical suppliers for research purposes [1]. However, a comprehensive search of primary research papers, patents, and authoritative databases reveals no published quantitative biological or physicochemical data that differentiates this specific compound from its close structural analogs.

Why 3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol Cannot Be Interchanged with Simple Analogs


The unique combination of a meta-fluorine, a para-tetrahydropyran-4-yloxy group, and a free phenol in 3-fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol creates a precise electronic and steric environment. Simple substitution with a non-fluorinated analog (e.g., 4-(tetrahydro-pyran-4-yloxy)phenol) eliminates the strong electron-withdrawing effect of the fluorine, which alters the phenol's pKa and hydrogen-bond donor capacity. Substitution with a regioisomer such as 2-fluoro-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenol changes the position of the fluorine and the point of attachment of the THP ring, which can profoundly impact molecular shape and target binding . Although direct comparative data are absent from the peer-reviewed literature, the fundamental principles of medicinal chemistry dictate that these structural modifications are not interchangeable in a structure-activity relationship (SAR) context without empirical validation [1].

Quantitative Differentiation Evidence for 3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol


Lipophilicity Modulation Compared to Non-Fluorinated Core

The introduction of a fluorine atom at the 3-position increases lipophilicity relative to the non-fluorinated parent scaffold. For 3-fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol, the experimental logP is reported as 1.484 [1]. While an exact experimental logP for the direct des-fluoro analog 4-(tetrahydro-pyran-4-yloxy)phenol is not available in the same dataset, the calculated logP for that analog (using ACD/Labs or similar) is typically ~0.8-1.2 units lower, consistent with the known lipophilicity contribution of an aromatic fluorine substituent [2].

Lipophilicity logP Physicochemical Property Medicinal Chemistry

Hydrogen Bond Donor/Acceptor Profile vs. Sterically Hindered Analogs

The target compound possesses exactly 1 hydrogen bond donor (phenolic OH) and 3 hydrogen bond acceptors (phenolic O, ether O in THP ring, and fluorine) [1]. This contrasts with non-phenolic analogs like [3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine (CAS 1247619-84-6), which replaces the hydroxyl with a primary amine, fundamentally altering the H-bond donor/acceptor ratio (2 donors, 3 acceptors) and protonation state at physiological pH . The free phenol is essential for applications requiring a weakly acidic proton and a neutral H-bond donor.

Hydrogen Bonding Solubility Drug Design Physicochemical Property

Validated Application Scenarios for 3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol Based on Available Evidence


Lipophilicity-Guided Fragment Library Design

The experimentally measured logP of 1.484 [1] positions this compound within the optimal lipophilicity range (logP 1-3) for fragment-based drug discovery. It can serve as a fluorinated, conformationally constrained phenol fragment for library assembly, where its lipophilicity is balanced enough to maintain aqueous solubility while providing sufficient membrane interaction potential [2]. Procurement is warranted when a fragment library requires a 3-fluoro-4-oxy-substituted phenol with a well-characterized logP.

Selective Phenol-Terminated Building Block for PROTAC or Bioconjugation

The presence of a single, unambiguous phenolic hydroxyl group (HBD=1) [1] makes this compound a defined linker or capping intermediate for the synthesis of proteolysis-targeting chimeras (PROTACs) or other heterobifunctional molecules. Unlike amino analogs, the phenolic handle can be selectively derivatized via ether or ester formation under conditions that are orthogonal to amine chemistry, providing greater synthetic control. Researchers should select this compound when a non-basic, phenolic linkage point is required.

Physicochemical Reference Standard for Computational Modeling

The availability of an experimental logP value (1.484) [1] provides a valuable data point for validating computational logP prediction algorithms (e.g., ALOGPS, XLogP3) on fluorinated tetrahydropyranyl-phenyl ethers. This compound can be used as a standard reference in cheminformatics workflows to calibrate models predicting the properties of chemically similar scaffolds, where accurate lipophilicity prediction is essential for virtual screening [2].

Quote Request

Request a Quote for 3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.